Lipophilicity (XLogP3) Differentiation: Intermediate Value Between Primary and Tertiary Amine Analogs
The computed XLogP3 for [3-(9H-carbazol-9-yl)propyl](methyl)amine is 3.2, positioning it 0.5 log units above the primary amine analog 3-(9H-carbazol-9-yl)propan-1-amine (XLogP3 = 2.7) and 0.5 log units below the tertiary amine analog [3-(9H-carbazol-9-yl)propyl]dimethylamine (XLogP3 = 3.7) [1][2]. This intermediate lipophilicity is within the optimal range for CNS drug-like properties (logP 2–4) while maintaining sufficient aqueous solubility, a balance not achievable with either the more polar primary amine or the more lipophilic tertiary amine [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 3-(9H-carbazol-9-yl)propan-1-amine (primary): XLogP3 = 2.7; [3-(9H-carbazol-9-yl)propyl]dimethylamine (tertiary): XLogP3 = 3.7 |
| Quantified Difference | ΔXLogP3 = +0.5 vs primary amine; ΔXLogP3 = -0.5 vs tertiary amine |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2021.05.07 release |
Why This Matters
The intermediate XLogP3 of 3.2 positions this compound uniquely for CNS-targeted medicinal chemistry where both passive permeability and aqueous solubility are required; the primary amine (2.7) may limit permeability and the tertiary amine (3.7) may compromise solubility.
- [1] PubChem Compound Summary CID 21430325. [3-(9H-carbazol-9-yl)propyl](methyl)amine. U.S. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/21430325 (accessed May 2026). View Source
- [2] PubChem Compound Summary CID 13429468. 3-(9H-Carbazol-9-YL)propan-1-amine; and PubChem Compound Summary CID 30316. Carbazole, 9-(3-(dimethylamino)propyl)-. U.S. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/13429468; https://pubchem.ncbi.nlm.nih.gov/compound/30316 (accessed May 2026). View Source
- [3] Pajouhesh, H., Lenz, G.R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2005, 2(4), 541–553. DOI: 10.1602/neurorx.2.4.541. (Establishes optimal logP range for CNS drugs.) View Source
